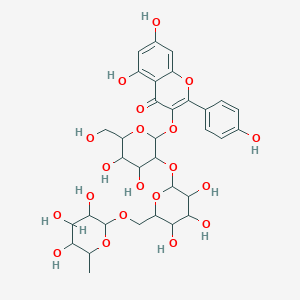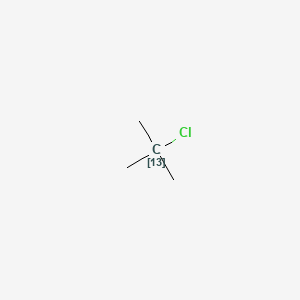
Propane-2-13C, 2-chloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2-13C, 2-chloro-2-methyl- is a labeled organic compound with the molecular formula C₄H₉Cl. It is also known as 2-chloro-2-methylpropane or tert-butyl chloride. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a propane chain, which is also substituted with two methyl groups. The “13C” label indicates that the second carbon atom is a carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-2-13C, 2-chloro-2-methyl- can be synthesized through the hydrochlorination of tert-butyl alcohol (2-methyl-2-propanol). The reaction involves the use of concentrated hydrochloric acid, which provides both the hydrogen ion to convert the hydroxyl group into a better leaving group (water) and the chloride ion for substitution: [ (CH₃)₃COH + HCl \rightarrow (CH₃)₃CCl + H₂O ]
Industrial Production Methods
In industrial settings, the production of 2-chloro-2-methylpropane typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in reactors designed to handle the corrosive nature of hydrochloric acid and the exothermic nature of the reaction. The product is then purified through distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-2-13C, 2-chloro-2-methyl- primarily undergoes substitution reactions due to the presence of the chlorine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: The compound can react with nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃) to form various substituted products.
Elimination Reactions: In the presence of strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt), the compound can undergo elimination to form isobutene (2-methylpropene).
Major Products
Substitution: Depending on the nucleophile, products can include tert-butyl alcohol, tert-butyl cyanide, and tert-butylamine.
Elimination: The major product is isobutene.
Wissenschaftliche Forschungsanwendungen
Propane-2-13C, 2-chloro-2-methyl- is widely used in scientific research due to its labeled carbon atom. Some of its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.
Industry: Serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of propane-2-13C, 2-chloro-2-methyl- in chemical reactions involves the cleavage of the carbon-chlorine bond, facilitated by the nucleophilic attack or base-induced elimination. The molecular targets and pathways depend on the specific reaction conditions and reagents used. In substitution reactions, the nucleophile replaces the chlorine atom, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: The non-labeled version of the compound.
2-Chloro-2-methylbutane: A similar compound with an additional carbon atom in the chain.
2-Bromo-2-methylpropane: A bromine-substituted analog.
Uniqueness
The uniqueness of propane-2-13C, 2-chloro-2-methyl- lies in its carbon-13 isotope label, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature allows researchers to gain detailed insights into reaction mechanisms and molecular interactions that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
32488-42-9 |
|---|---|
Molekularformel |
C4H9Cl |
Molekulargewicht |
93.56 g/mol |
IUPAC-Name |
2-chloro-2-methyl(213C)propane |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i4+1 |
InChI-Schlüssel |
NBRKLOOSMBRFMH-AZXPZELESA-N |
Isomerische SMILES |
C[13C](C)(C)Cl |
Kanonische SMILES |
CC(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


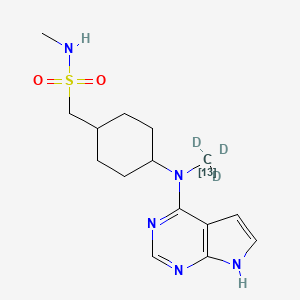

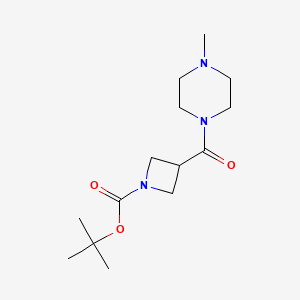
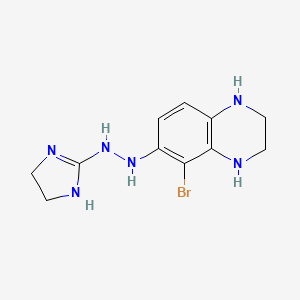
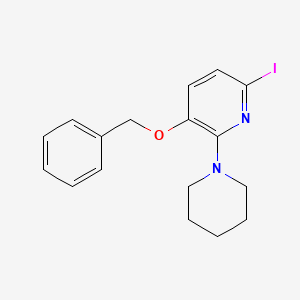
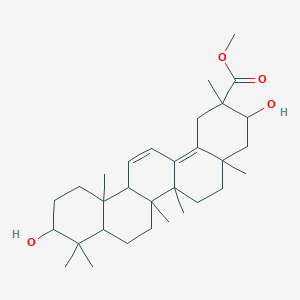

![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)


![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
